molecular formula C9H9N3 B3024082 6-(Cyclopropylamino)nicotinonitrile CAS No. 1016890-52-0

6-(Cyclopropylamino)nicotinonitrile

Cat. No.: B3024082
CAS No.: 1016890-52-0
M. Wt: 159.19 g/mol
InChI Key: YBKQBGMMIQLQDM-UHFFFAOYSA-N
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Description

6-(Cyclopropylamino)nicotinonitrile is an organic compound with the molecular formula C9H9N3. It is a derivative of nicotinonitrile, characterized by the presence of a cyclopropylamino group attached to the nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopropylamino)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclopropylamine. One common method includes the treatment of nicotinonitrile with cyclopropylamine in the presence of a suitable solvent and catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclopropylamino)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

6-(Cyclopropylamino)nicotinonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

    Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.

    Milrinone: A phosphodiesterase inhibitor used in heart failure management.

    Neratinib: An irreversible tyrosine kinase inhibitor used in breast cancer treatment.

    Olprinone: A phosphodiesterase inhibitor with cardiotonic properties.

Uniqueness: 6-(Cyclopropylamino)nicotinonitrile is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinonitrile derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

6-(cyclopropylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-5-7-1-4-9(11-6-7)12-8-2-3-8/h1,4,6,8H,2-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKQBGMMIQLQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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